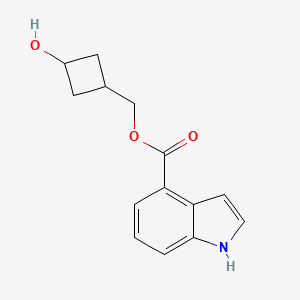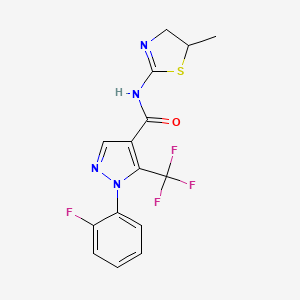![molecular formula C9H16F2N2O B7430008 N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide, also known as DPA-714, is a small molecule that has been developed as a radioligand for imaging neuroinflammation in the central nervous system. This molecule has shown great potential in the diagnosis and monitoring of various neuroinflammatory diseases, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
Mécanisme D'action
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide binds to the TSPO on activated microglia and astrocytes, which are involved in neuroinflammatory processes. The binding of this compound to TSPO leads to the activation of downstream signaling pathways that modulate the immune response and inflammation. This mechanism of action has been extensively studied and provides a basis for the use of this compound in imaging neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has a high affinity for the TSPO and can cross the blood-brain barrier, allowing for imaging of neuroinflammation in the central nervous system. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have therapeutic potential in the treatment of neuroinflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide is its high affinity for the TSPO, which allows for sensitive and specific imaging of neuroinflammation. It has also been shown to have minimal toxicity and side effects, making it a safe and effective imaging agent. However, one limitation of this compound is its short half-life, which requires the use of a radioactive isotope for imaging. This limits its use to specialized imaging centers and requires careful handling and disposal of radioactive materials.
Orientations Futures
The future directions for N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide research include the development of novel imaging techniques and the investigation of its potential therapeutic applications. One potential direction is the use of this compound in combination with other imaging agents to provide a more comprehensive view of neuroinflammation. Another direction is the investigation of this compound as a therapeutic agent for neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. This could involve the development of non-radioactive analogs of this compound that can be used for therapeutic purposes. Overall, the potential applications of this compound in the diagnosis and treatment of neuroinflammatory diseases make it a promising area of research.
Méthodes De Synthèse
The synthesis of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide involves several steps, including the reaction of 4,4-difluoro-1-methylpiperidine with 2-bromoacetophenone to produce N-(4,4-difluoro-1-methylpiperidin-3-yl)acetophenone, which is then reacted with methylamine to produce this compound. The final product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide has been extensively studied for its potential use in imaging neuroinflammation in the central nervous system. It binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are associated with neuroinflammatory processes. This compound can be labeled with a radioactive isotope, such as carbon-11 or fluorine-18, and used in positron emission tomography (PET) imaging to visualize and quantify neuroinflammation in vivo. This imaging technique has shown great potential in the diagnosis and monitoring of various neuroinflammatory diseases.
Propriétés
IUPAC Name |
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-7(14)12-5-8-6-13(2)4-3-9(8,10)11/h8H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAHOTXATXAAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCC1(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)

![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)

![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)
![1-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429950.png)
![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429984.png)
![3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)
